2,5,6-Triamino-1-methylpyrimidin-4(1H)-one
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Overview
Description
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with methylating agents can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis processes can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the methyl group.
2,5-Diaminopyrimidine: Contains two amino groups instead of three.
1-Methyl-2,4,6-triaminopyrimidine: Similar but with different substitution pattern.
Uniqueness
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three amino groups and a methyl group provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C5H9N5O |
---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,5,6-triamino-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-3(7)2(6)4(11)9-5(10)8/h6-7H2,1H3,(H2,8,9,11) |
InChI Key |
IOTFPIKNCBOAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N=C1N)N)N |
Origin of Product |
United States |
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